molecular formula C6H3Br2N3 B1429135 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1401624-81-4

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1429135
M. Wt: 276.92 g/mol
InChI Key: DHPMUKGOPWYVSU-UHFFFAOYSA-N
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Description

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is a chemical compound with the CAS Number: 1401624-81-4 . It has a molecular weight of 276.92 . The IUPAC name for this compound is 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine, has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .


Molecular Structure Analysis

The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine include a molecular weight of 276.92 .

Scientific Research Applications

  • Materials Science

    • [1,2,4]Triazolo[1,5-a]pyridine (TP) has been employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter .
    • Single crystals of the emitter show a special packing mode which may provide a carrier transport channel .
    • The emitter has a high photoluminescence quantum yield of 97.5% in a neat film .
  • Fatty Acid-Binding Proteins (FABPs)

    • Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Fluorescent Emitter

    • [1,2,4]Triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter .
    • Single crystals of the emitter show a special packing mode which may provide a carrier transport channel .
    • The emitter has a high photoluminescence quantum yield of 97.5% in a neat film .
  • Fatty Acid-Binding Proteins (FABPs)

    • Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Fluorescent Emitter

    • [1,2,4]Triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter .
    • Single crystals of the emitter show a special packing mode which may provide a carrier transport channel .
    • The emitter has a high photoluminescence quantum yield of 97.5% in a neat film .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is structurally similar to 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine, has found numerous applications in medicinal chemistry . Future research could explore the potential applications of 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine in drug design and other areas of chemistry.

properties

IUPAC Name

2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPMUKGOPWYVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

CAS RN

1401624-81-4
Record name 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (20.86 g, 97.9 mmol), sodium nitrite (67.6 g, 979 mmol) and benzyltriethylammonium bromide (53.3 g, 196 mmol) in bromoform (1.47 kg, 508 ml, 5.81 mol) was stirred for 30 minutes at 25° C. Then dichloroacetic acid (25.3 g, 16.2 ml, 196 mmol) was added and the mixture was stirred for 20 hours at 25° C. under exclusion of light. 600 ml of water were added to the mixture and stirred for 30 minutes. The mixture was diluted with water and dichloromethane, filtrated over dicalite and the filtrate extracted 3 times with dichloromethane. The organic layers were combined, washed with water, dried over magnesium sulfate, filtrated and evaporated to dryness under reduced pressure. The crude material was purified by flash chromatography in 2 portions over 2×70 g silica columns using dichloromethane/methanol 5% as eluent, affording 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (7 g, 26%) as light brown solid. Mp.: 201° C. MS: m/z=277.7/279.9 (M+H+).
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
508 mL
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
catalyst
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

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